molecular formula C9H14N2OS B12086384 (R)-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide

(R)-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide

Katalognummer: B12086384
Molekulargewicht: 198.29 g/mol
InChI-Schlüssel: WECKNIUBIRJDCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is a chiral sulfinamide compound Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Methylpropane-2-sulfinyl chloride and 2-aminopyridine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Reaction Mechanism: The sulfinyl chloride reacts with the amine group of 2-aminopyridine to form the sulfinamide. This reaction is typically facilitated by a base, such as triethylamine, to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfonamide.

    Reduction: ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfide.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the preparation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine

The compound may serve as a precursor for the synthesis of chiral drugs. Its derivatives could potentially exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide can be used in the production of fine chemicals and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The sulfinyl group can coordinate with metal catalysts, enhancing their selectivity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide: The enantiomer of the compound, which may exhibit different reactivity and selectivity.

    N-(pyridin-2-YL)propane-2-sulfinamide: Lacks the methyl group, which can affect its steric and electronic properties.

    N-(pyridin-2-YL)propane-2-sulfonamide: The oxidized form, which has different chemical reactivity.

Uniqueness

®-2-Methyl-N-(pyridin-2-YL)propane-2-sulfinamide is unique due to its chiral nature and the presence of both a sulfinyl group and a pyridine ring. This combination makes it a versatile compound in asymmetric synthesis and catalysis.

Eigenschaften

Molekularformel

C9H14N2OS

Molekulargewicht

198.29 g/mol

IUPAC-Name

2-methyl-N-pyridin-2-ylpropane-2-sulfinamide

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)13(12)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11)

InChI-Schlüssel

WECKNIUBIRJDCX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)NC1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.